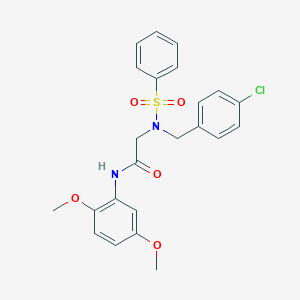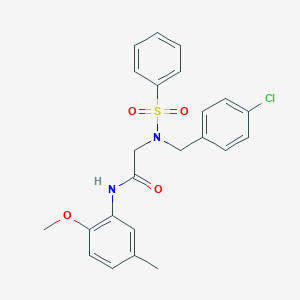![molecular formula C25H25ClN2O4S B301035 5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301035.png)
5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is a chemical compound with potential applications in scientific research. It is a thiazolidinone derivative that has been synthesized by various methods and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of 5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and antitumor effects by inhibiting the NF-κB pathway and inducing apoptosis in cancer cells. It has also been suggested that this compound may act as a PPARγ agonist, which could explain its potential therapeutic effects for diabetes and Alzheimer's disease.
Biochemical and Physiological Effects:
5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. One study found that this compound can decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in macrophages. Another study found that this compound can induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its anti-inflammatory and antitumor properties, which could be useful in studying these conditions. However, one limitation is the lack of understanding of its mechanism of action, which could make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one. One direction is to further investigate its mechanism of action, which could provide insights into its potential therapeutic applications. Another direction is to study its effects on other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, future research could focus on developing more efficient synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of 5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been reported by various researchers. One method involves the reaction of 3-chloro-5-methoxy-4-(2-propynyloxy)benzaldehyde with 4-ethoxyaniline in the presence of acetic acid and sodium acetate to yield the imine intermediate. This intermediate is then reacted with propyl thiourea and triethylamine in ethanol to yield the final product.
Applications De Recherche Scientifique
5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been studied for its potential applications in scientific research. One study reported that this compound has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in macrophages. Another study found that this compound has antitumor activity by inducing apoptosis in cancer cells. Additionally, this compound has been studied for its potential as a therapeutic agent for diabetes and Alzheimer's disease.
Propriétés
Nom du produit |
5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C25H25ClN2O4S |
Poids moléculaire |
485 g/mol |
Nom IUPAC |
(5Z)-5-[(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(4-ethoxyphenyl)imino-3-propyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H25ClN2O4S/c1-5-12-28-24(29)22(33-25(28)27-18-8-10-19(11-9-18)31-7-3)16-17-14-20(26)23(32-13-6-2)21(15-17)30-4/h2,8-11,14-16H,5,7,12-13H2,1,3-4H3/b22-16-,27-25? |
Clé InChI |
KOOOFMRQQGFNDU-MTTLQMSQSA-N |
SMILES isomérique |
CCCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)OCC#C)OC)/SC1=NC3=CC=C(C=C3)OCC |
SMILES |
CCCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC#C)OC)SC1=NC3=CC=C(C=C3)OCC |
SMILES canonique |
CCCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC#C)OC)SC1=NC3=CC=C(C=C3)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide](/img/structure/B300952.png)

amino]acetamide](/img/structure/B300954.png)

![2-chloro-5-{[(2E,5Z)-5-(3,5-dichloro-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300962.png)
![2-chloro-5-({(2E,5Z)-5-[4-(methoxycarbonyl)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B300963.png)
![2-Chloro-5-{[3-methyl-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300965.png)
![5-{[5-(3-Bromo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid](/img/structure/B300966.png)
![5-{[5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid](/img/structure/B300967.png)
![ethyl 2-[2-bromo-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate](/img/structure/B300969.png)
![2-[2-chloro-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-6-methoxyphenoxy]acetonitrile](/img/structure/B300970.png)
![(5E)-2-(4-ethylanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B300971.png)
![ethyl (4-{(E)-[5-(4-bromophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B300973.png)
![(5Z)-5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B300974.png)